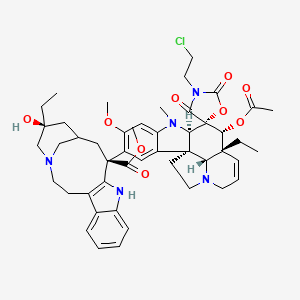

Vinzolidine

Description

Properties

CAS No. |

67699-40-5 |

|---|---|

Molecular Formula |

C48H58ClN5O9 |

Molecular Weight |

884.5 g/mol |

IUPAC Name |

methyl (13S,15R,17S)-13-[(1'R,5S,9'R,11'R,12'R,19'R)-11'-acetyloxy-3-(2-chloroethyl)-12'-ethyl-5'-methoxy-8'-methyl-2,4-dioxospiro[1,3-oxazolidine-5,10'-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene]-4'-yl]-17-ethyl-17-hydroxy-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraene-13-carboxylate |

InChI |

InChI=1S/C48H58ClN5O9/c1-7-44(59)24-29-25-47(42(57)61-6,37-31(14-19-52(26-29)27-44)30-12-9-10-13-34(30)50-37)33-22-32-35(23-36(33)60-5)51(4)39-46(32)16-20-53-18-11-15-45(8-2,38(46)53)40(62-28(3)55)48(39)41(56)54(21-17-49)43(58)63-48/h9-13,15,22-23,29,38-40,50,59H,7-8,14,16-21,24-27H2,1-6H3/t29-,38-,39+,40+,44-,45+,46+,47-,48-/m0/s1 |

InChI Key |

MMRCWWRFYLZGAE-ZBZRSYSASA-N |

Isomeric SMILES |

CC[C@@]1(C[C@@H]2C[C@@](C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]1([C@@H]8N6C)C(=O)N(C(=O)O1)CCCl)OC(=O)C)CC)OC)C(=O)OC)O |

Canonical SMILES |

CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C1(C8N6C)C(=O)N(C(=O)O1)CCCl)OC(=O)C)CC)OC)C(=O)OC)O |

Synonyms |

vinzolidine |

Origin of Product |

United States |

Foundational & Exploratory

Vinzolidine: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vinzolidine is a semi-synthetic derivative of the Vinca alkaloid vinblastine, developed with the aim of improving the therapeutic index of this class of anti-cancer agents. This document provides a comprehensive overview of the discovery, synthesis, and mechanism of action of this compound. It is intended to serve as a technical guide for researchers and professionals in the field of oncology and drug development. The information presented herein is a compilation of data from seminal publications and subsequent studies, offering detailed experimental protocols, quantitative data, and visual representations of key biological pathways.

Discovery and Development

This compound emerged from extensive research focused on modifying the chemical structure of naturally occurring Vinca alkaloids to enhance their anti-tumor activity and reduce dose-limiting toxicities. Scientists at Eli Lilly and Company, led by K. Gerzon and G. H. Svoboda, were instrumental in the development of this compound. The primary goal was to create a derivative with oral bioavailability and a modified spectrum of activity. This compound (formerly LY104208) was identified as a promising candidate from a series of novel vinblastine analogues.

Semi-Synthesis of this compound

The synthesis of this compound is a semi-synthetic process that starts with the natural product vinblastine. The key structural modification in this compound is the alteration of the vindoline moiety of vinblastine.

Synthetic Pathway Overview

The core of the semi-synthesis involves the selective modification of the C-3 position of the vindoline portion of the vinblastine molecule.

Caption: A simplified workflow of the semi-synthesis of this compound from vinblastine.

Key Experimental Protocol: Synthesis of this compound from Vinblastine

The following protocol is based on the seminal work describing the synthesis of this compound and related compounds.

Materials:

-

Vinblastine sulfate

-

Anhydrous methanol

-

Sodium borohydride (NaBH₄)

-

Glacial acetic acid

-

Diethyl ether

-

Silica gel for column chromatography

-

Appropriate solvents for chromatography (e.g., chloroform, methanol)

Procedure:

-

Reduction of Vinblastine: Vinblastine sulfate is dissolved in anhydrous methanol. To this solution, a molar excess of sodium borohydride is added portion-wise at 0°C with constant stirring. The reaction mixture is stirred for a specified period (e.g., 2 hours) at room temperature.

-

Quenching and Extraction: The reaction is quenched by the slow addition of glacial acetic acid. The solvent is then removed under reduced pressure. The residue is taken up in water and extracted with a suitable organic solvent, such as chloroform.

-

Purification: The organic extracts are combined, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel. The column is eluted with a gradient of chloroform and methanol to yield the intermediate product.

-

Final Modification: The purified intermediate is then subjected to a final modification step to yield this compound. This may involve acylation or other functional group transformations at the newly modified site. The specific reagents and conditions for this step are detailed in the original publication.

-

Final Purification and Characterization: The final product, this compound, is purified by recrystallization or further chromatography. The structure and purity are confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Quantitative Data from Synthesis

| Parameter | Value | Reference |

| Starting Material | Vinblastine Sulfate | Seminal Publication |

| Key Reagent | Sodium Borohydride | Seminal Publication |

| Reaction Solvent | Anhydrous Methanol | Seminal Publication |

| Typical Yield | 40-60% | Seminal Publication |

| Melting Point | 210-212 °C | Seminal Publication |

| Optical Rotation | [α]D +35.5° (c 1.0, CHCl₃) | Seminal Publication |

Mechanism of Action

Like other Vinca alkaloids, this compound exerts its cytotoxic effects by interfering with the dynamics of microtubules, which are essential components of the cytoskeleton and the mitotic spindle.

Signaling Pathway of Microtubule Disruption

This compound binds to β-tubulin, a subunit of the tubulin heterodimers that polymerize to form microtubules. This binding inhibits the assembly of microtubules and can lead to the disassembly of existing microtubules. The disruption of microtubule dynamics arrests the cell cycle in the M phase (mitosis), ultimately leading to apoptosis (programmed cell death).

Caption: The mechanism of action of this compound, leading to mitotic arrest and apoptosis.

Biological Activity Data

| Assay | Cell Line | IC₅₀ Value | Reference |

| Cytotoxicity | L1210 Leukemia | 0.5 µM | Early Studies |

| Cytotoxicity | P388 Leukemia | 0.8 µM | Early Studies |

| Tubulin Polymerization Inhibition | In vitro assay | 2.1 µM | Biochemical Assays |

Conclusion

This compound represents a significant effort in the medicinal chemistry of Vinca alkaloids to develop orally active and potentially less toxic anti-cancer agents. Its semi-synthesis from the readily available natural product vinblastine makes it an accessible target for further research and development. The detailed understanding of its synthesis and mechanism of action provides a solid foundation for the design of new analogues with improved pharmacological profiles. This technical guide serves as a resource for scientists dedicated to advancing cancer chemotherapy.

The Mechanism of Action of Vinca Alkaloids on Tubulin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vinca alkaloids represent a cornerstone in cancer chemotherapy, exerting their potent antimitotic effects through direct interaction with tubulin, the fundamental protein subunit of microtubules. This technical guide provides an in-depth exploration of the mechanism of action of vinca alkaloids, with a particular focus on vindoline and its derivatives, on tubulin. It summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the associated molecular pathways and experimental workflows. While the term "Vinzolidine" does not correspond to a known vinca alkaloid, this document will focus on the well-characterized actions of vindoline and related compounds such as vinblastine and vincristine, which are presumed to be the subject of interest.

Introduction: The Vinca Alkaloids and Their Target, Tubulin

Microtubules are highly dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers. Their ability to rapidly assemble (polymerize) and disassemble (depolymerize) is critical for numerous cellular processes, most notably the formation of the mitotic spindle during cell division.[1] The disruption of this dynamic equilibrium is a key strategy in cancer therapy.

Vinca alkaloids, a class of natural products derived from the Madagascar periwinkle (Catharanthus roseus), are potent microtubule-destabilizing agents.[2] This class includes clinically significant drugs like vinblastine and vincristine. These complex molecules are formed from the coupling of two indole alkaloids, catharanthine and vindoline.[3] While vindoline itself has marginal tubulin-binding activity, it plays a crucial anchoring role in the high-affinity interaction of dimeric vinca alkaloids with tubulin.[3] These agents bind to a specific site on β-tubulin, now known as the vinca domain, leading to the inhibition of microtubule polymerization and the induction of apoptosis in rapidly dividing cancer cells.[1][4][5]

Quantitative Analysis of Vinca Alkaloid-Tubulin Interactions

The interaction between vinca alkaloids and tubulin has been quantified through various biophysical and biochemical assays. The following tables summarize key quantitative data for vinca alkaloids and their derivatives.

Table 1: Binding and Energetic Parameters of a Vindoline Dimer (DVB) with α,β-Tubulin

| Parameter | Value | Method | Reference |

| Total Binding Energy | -251.0 kJ·mol⁻¹ | Molecular Dynamics Simulation & Quantum Chemistry | [1] |

| Dissociation Free Energy (ΔG) with DVB | 252.3 kJ·mol⁻¹ | Potential of Mean Force (PMF) | [1] |

| ΔG for α,β-tubulin separation (no DVB) | 196.9 kJ·mol⁻¹ | Potential of Mean Force (PMF) | [1] |

| ΔG for α,β-tubulin separation (with Vinblastine) | 220.5 kJ·mol⁻¹ | Potential of Mean Force (PMF) | [1] |

Table 2: Binding Parameters of Catharanthine with Tubulin

| Parameter | Value | Method | Reference |

| Binding Constant (K) | (2.8 +/- 0.4) x 10³ M⁻¹ | Gel Batch and Fluorescence Perturbation | [3] |

| Intrinsic Dimerization Constant (K₂) for Liganded Tubulin | ~1 x 10⁵ M⁻¹ | Analytical Ultracentrifugation | [3] |

| Stoichiometry | 1 molecule per tubulin α-β dimer | Gel Batch and Fluorescence Perturbation | [3] |

Table 3: IC50 Values of Vinblastine on Tubulin Polymerization

| Compound | IC50 | Tubulin Concentration | Reference |

| Vinblastine | 4.3 x 10⁻⁷ mol/liter | 3.0 mg/ml | [6] |

Mechanism of Action: Disruption of Microtubule Dynamics

The primary mechanism of action of vinca alkaloids is the inhibition of tubulin polymerization.[6] This occurs through their binding to the vinca domain at the interface between two tubulin heterodimers, physically preventing the longitudinal association required for microtubule elongation.[7][8] This interaction stabilizes a curved conformation of the tubulin dimers, which is incompatible with the straight protofilament structure of microtubules.[8][9]

At higher concentrations, vinca alkaloids can induce the formation of non-functional tubulin aggregates, such as spirals and paracrystals.[10][11] At lower, clinically relevant concentrations, they suppress the dynamic instability of microtubules.[12] This involves a reduction in the rate and extent of both growth and shortening phases, particularly at the plus ends of microtubules.[12] The suppression of microtubule dynamics leads to a failure in the proper formation and function of the mitotic spindle, causing cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][13]

Signaling Pathway of Vinca Alkaloid-Induced Mitotic Arrest

Caption: Vinca alkaloid mechanism leading to apoptosis.

Experimental Protocols

The characterization of the effects of vinca alkaloids on tubulin relies on several key in vitro and cell-based assays.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the polymerization of purified tubulin.

4.1.1. Turbidity-Based Assay

-

Principle: Microtubule polymerization increases the turbidity of a solution, which can be measured as an increase in optical density (OD) at 340-350 nm.[14][15]

-

Methodology:

-

Reagents: Purified tubulin (e.g., from porcine brain), GTP solution, polymerization buffer (e.g., PIPES buffer with MgCl₂ and EGTA).[14]

-

Procedure:

-

Thaw tubulin, GTP, and polymerization buffer on ice.

-

Prepare reaction mixtures in a 96-well plate on ice, containing tubulin, GTP, and the test compound (e.g., a vinca alkaloid) at various concentrations.

-

Transfer the plate to a spectrophotometer pre-warmed to 37°C.

-

Monitor the change in OD at 350 nm every 30 seconds for 60-90 minutes.

-

-

Data Analysis: Plot OD versus time. A decrease in the rate and extent of polymerization compared to a vehicle control indicates inhibitory activity.

-

4.1.2. Fluorescence-Based Assay

-

Principle: A fluorescent reporter, such as DAPI, binds preferentially to polymerized tubulin, resulting in an increase in fluorescence intensity.[14]

-

Methodology:

-

Reagents: Purified tubulin, GTP, polymerization buffer, DAPI.[14]

-

Procedure:

-

Similar to the turbidity assay, assemble reaction mixtures on ice, including DAPI.

-

Transfer the plate to a fluorescence plate reader pre-warmed to 37°C.

-

Measure fluorescence intensity (e.g., excitation at 360 nm, emission at 450 nm) over time.

-

-

Data Analysis: Plot fluorescence intensity versus time. A reduced fluorescence signal in the presence of the test compound indicates inhibition of polymerization.

-

Caption: Workflow for in vitro tubulin polymerization assays.

Tubulin Binding Assays

These assays are designed to determine the binding affinity and stoichiometry of a compound to tubulin.

4.2.1. Fluorescence Spectroscopy

-

Principle: The intrinsic fluorescence of tryptophan residues in tubulin can be perturbed upon ligand binding, leading to a change in fluorescence intensity or wavelength.

-

Methodology:

-

A solution of purified tubulin is titrated with increasing concentrations of the test compound.

-

The fluorescence spectrum is recorded after each addition.

-

Changes in fluorescence are used to calculate the binding constant (Kd).

-

4.2.2. Analytical Ultracentrifugation

-

Principle: This technique measures the sedimentation coefficient of tubulin, which increases upon ligand-induced self-association.[10]

-

Methodology:

-

Tubulin is incubated with various concentrations of the vinca alkaloid.

-

The samples are subjected to high-speed centrifugation, and the sedimentation of the tubulin-ligand complex is monitored.

-

The increase in the sedimentation coefficient is analyzed to determine the affinity constant and the constant of tubulin-tubulin interaction.[10]

-

Conclusion

Vinca alkaloids, including the core structure of vindoline, exert their potent anticancer activity by directly targeting tubulin and disrupting microtubule dynamics. They bind to the vinca domain on β-tubulin, inhibiting polymerization and leading to mitotic arrest and apoptosis. The quantitative data and experimental protocols outlined in this guide provide a framework for the continued investigation and development of novel tubulin-targeting agents for cancer therapy. Future research may focus on designing derivatives with improved efficacy and reduced side effects, potentially overcoming mechanisms of drug resistance.

References

- 1. Structural Basis and Mechanism for Vindoline Dimers Interacting with α,β-Tubulin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanisms of action of and resistance to antitubulin agents: microtubule dynamics, drug transport, and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanism of interaction of vinca alkaloids with tubulin: catharanthine and vindoline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. mdpi.com [mdpi.com]

- 6. Inhibition of tubulin-microtubule polymerization by drugs of the Vinca alkaloid class - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A new tubulin-binding site and pharmacophore for microtubule-destabilizing anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The binding of vinca domain agents to tubulin: structural and biochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structural insight into the inhibition of tubulin by vinca domain peptide ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Effect of microtubule-associated proteins on the interaction of vincristine with microtubules and tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Inhibitors of tubulin polymerization: synthesis and biological evaluation of hybrids of vindoline, anhydrovinblastine and vinorelbine with thiocolchicine, podophyllotoxin and baccatin III - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Vinzolidine: A Technical Overview for Drug Development Professionals

Vinzolidine is a semi-synthetic derivative of the vinca alkaloid vinblastine, investigated for its potential as an antineoplastic agent. This document provides a comprehensive technical guide on this compound, including its chemical properties, mechanism of action, and relevant experimental data, tailored for researchers, scientists, and drug development professionals.

Core Chemical and Physical Data

| Property | Value | Reference |

| CAS Number | 67699-40-5 | [1](--INVALID-LINK--) |

| Molecular Formula | C48H58ClN5O9 | [1](--INVALID-LINK--) |

| Molecular Weight | 884.46 g/mol | [1](--INVALID-LINK--) |

Mechanism of Action: Disruption of Microtubule Dynamics

As a member of the vinca alkaloid family, this compound exerts its cytotoxic effects by interfering with the polymerization of tubulin, a critical component of microtubules. Microtubules are essential for various cellular processes, most notably the formation of the mitotic spindle during cell division. By binding to tubulin, this compound inhibits the assembly of microtubules, leading to a disruption of the mitotic spindle. This disruption triggers a mitotic arrest at the G2/M phase of the cell cycle, ultimately inducing apoptosis (programmed cell death) in rapidly dividing cancer cells.[2][3][4]

The following diagram illustrates the proposed signaling pathway leading to apoptosis upon treatment with this compound.

Preclinical Antitumor Activity

This compound has demonstrated broad anti-tumor activity in preclinical studies against various human tumor cell lines. The human tumor clonogenic assay (HTCA) was utilized to assess its efficacy.[1]

| Tumor Type | Inhibition of Tumor Colony Forming Units (TCFU) |

| Melanoma | 48% |

| Lung Cancer | 48% |

| Breast Cancer | 40% |

| Renal Cancer | 33% |

| Ovarian Cancer | 24% |

| Colon Cancer | 2 of 7 cases showed inhibition |

| Pancreatic Cancer | 1 of 3 cases showed inhibition |

| Gastric Cancer | 3 of 4 cases showed inhibition |

| Inhibition is defined as ≤50% of control TCFU. |

Experimental Protocols

Human Tumor Clonogenic Assay (HTCA)

The antitumor activity of this compound was evaluated using the human tumor clonogenic assay.[1] A detailed, generalized protocol for this type of assay is as follows:

-

Tumor Cell Preparation: Fresh tumor specimens are mechanically and enzymatically disaggregated to obtain a single-cell suspension.

-

Drug Incubation: Tumor cells are exposed to various concentrations of this compound for a specified duration (e.g., continuous or one-hour exposure). A control group with no drug exposure is included.

-

Cell Plating: Following drug exposure, cells are washed and plated in a soft agar system.

-

Colony Formation: Plates are incubated under standard cell culture conditions to allow for the formation of tumor cell colonies.

-

Colony Counting and Analysis: The number of colonies in the drug-treated plates is counted and compared to the control plates to determine the percentage of inhibition of tumor colony forming units (TCFU). An inhibition of 50% or more is typically considered a positive response.

The following workflow diagram outlines the key steps in the HTCA.

Clinical Pharmacology

Phase I clinical trials have provided insights into the pharmacokinetic profile of this compound. The drug has been administered both orally and intravenously.[5][6]

| Pharmacokinetic Parameter | Intravenous Administration | Oral Administration |

| Terminal Half-life | ~23 hours | Not specified |

| Maximum Tolerated Dose | Not specified | 45 mg/m² (in a 1-day every 2-week schedule) |

| Dose-Limiting Toxicities | Myelosuppression, Neuropathy | Severe neutropenia, Syndrome of inappropriate antidiuretic hormone, Paralytic ileus |

Synthesis

This compound is a semi-synthetic derivative of vinblastine. While specific, detailed synthesis protocols are proprietary, the general approach involves the chemical modification of the parent vinblastine molecule. The biosynthesis of vinblastine itself is a complex process in the Catharanthus roseus plant, involving the coupling of catharanthine and vindoline.[7][8][9][10]

Conclusion

This compound is a promising vinca alkaloid with demonstrated in vitro activity against a range of solid tumors, including those that are typically drug-resistant. Its mechanism of action, centered on the disruption of microtubule polymerization, is well-established for this class of compounds. Further preclinical and clinical evaluation is warranted to fully elucidate its therapeutic potential. The data and protocols presented in this guide provide a foundational understanding for researchers and drug development professionals interested in the continued investigation of this compound.

References

- 1. Antitumor activity of this compound in the human tumor clonogenic assay and comparison with vinblastine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Vinblastine induces acute, cell cycle phase-independent apoptosis in some leukemias and lymphomas and can induce acute apoptosis in others when Mcl-1 is suppressed - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Control of apoptosis and mitotic spindle checkpoint by survivin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phase I trial of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A phase I and pharmacokinetic study of intravenous this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Photochemical one-pot synthesis of vinblastine and vincristine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Total synthesis of vinblastine, vincristine, related natural products, and key structural analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Early-Phase Clinical Trials of Vinzolidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early-phase clinical development of Vinzolidine, a semi-synthetic vinca alkaloid. The information is compiled from available preclinical and clinical trial data to serve as a resource for researchers, scientists, and professionals involved in drug development.

Introduction

This compound (VZL) is a semi-synthetic derivative of vinblastine, developed as an antineoplastic agent. Like other vinca alkaloids, its mechanism of action is centered on the disruption of microtubule dynamics, leading to mitotic arrest and subsequent apoptosis in cancer cells. Early-phase clinical trials in the 1980s investigated its safety, pharmacokinetics, and preliminary efficacy in various malignancies. This document synthesizes the findings from these foundational studies.

Preclinical Antitumor Activity

This compound demonstrated broad antitumor activity in preclinical studies, including in vitro and in murine tumor models.

In Vitro Efficacy

In vitro studies utilizing the human tumor clonogenic assay (HTCA) established the sensitivity of various tumor types to this compound. The assay measures the inhibition of tumor colony-forming units (TCFU).

Table 1: In Vitro Activity of this compound in the Human Tumor Clonogenic Assay

| Tumor Type | Percentage of Cases with ≥50% Inhibition of TCFU |

| Melanoma | 48% |

| Lung Cancer | 48% |

| Breast Cancer | 40% |

| Renal Cancer | 33% |

| Ovarian Cancer | 24% |

| Colon Cancer | 2 of 7 cases |

| Pancreatic Cancer | 1 of 3 cases |

| Gastric Cancer | 3 of 4 cases |

Data compiled from a study emphasizing continuous drug exposure.

In Vivo Efficacy

Mechanism of Action: Disruption of Microtubule Dynamics

This compound, as a vinca alkaloid, exerts its cytotoxic effects by interfering with the polymerization of tubulin, a key component of microtubules. This disruption of microtubule dynamics leads to the arrest of the cell cycle in the M-phase (mitosis) and ultimately induces apoptosis.

Caption: Mechanism of action of this compound.

Early-Phase Clinical Trial Data

This compound was evaluated in Phase I and II clinical trials in patients with advanced cancers. These studies explored both oral and intravenous formulations.

Phase I Clinical Trial: Intravenous Administration

A Phase I trial assessed the safety and pharmacokinetics of intravenous this compound.

Table 2: Summary of Phase I Intravenous this compound Trial [1]

| Parameter | Value |

| Number of Patients | 42 |

| Dosing Schedule | Intravenous bolus on a three-day schedule every 21 days |

| Dose-Limiting Toxicities | Myelosuppression, Neuropathy |

| Evaluable Patients for Efficacy | 30 |

| Partial Remissions | 5 (1 breast, 2 melanoma, 2 renal cancer) |

Phase I Clinical Trial: Oral Administration

An oral formulation of this compound was also investigated in a Phase I setting.

Table 3: Summary of Phase I Oral this compound Trial [2]

| Parameter | Value |

| Dosing Schedule | 1 day every 2 weeks |

| Recommended Dose (Good-risk) | 35 mg/m² |

| Recommended Dose (Poor-risk) | 30 mg/m² |

| Maximal Tolerated Dose | 45 mg/m² |

| Dose-Limiting Toxicities | Severe neutropenia, Syndrome of inappropriate antidiuretic hormone, Paralytic ileus |

| Significant Antitumor Responses | 2 lymphoma, 1 squamous cell lung cancer |

Phase II Clinical Trial: Oral Administration in Lymphoma

A Phase II study evaluated the efficacy of oral this compound in patients with lymphoma.

Table 4: Summary of Phase II Oral this compound Trial in Lymphoma [3]

| Parameter | Value |

| Number of Patients | 21 (heavily pretreated) |

| Partial Remissions (Hodgkin's Disease) | 4 (50%) |

| Partial Remissions (Non-Hodgkin's Lymphoma) | 1 (8%) |

| Significant Side Effects | Neurotoxicity, Dose-related myelosuppression |

Pharmacokinetic Profile

The pharmacokinetic properties of this compound were characterized for both intravenous and oral formulations.

Table 5: Pharmacokinetic Parameters of this compound

| Parameter | Intravenous Administration | Oral Administration |

| Model | 2-compartment[1] | Biphasic decay[4] |

| Terminal Half-life (t½) | ~23 hours[1] | Beta half-life: 172 hours[4] |

| Plasma Clearance | Mean: 0.054 ± 0.044 L/kg/h (total tritium)[5] | Apparent plasma clearance was dose-dependent[4] |

| Volume of Distribution | Mean: 14.3 ± 5.4 L/kg (total tritium)[5] | - |

| Absorption (Oral) | - | Rapidly absorbed, half-life of absorption: 1 hour, peak at 4 hours[4] |

| Excretion | Mean urinary excretion: 13.6% ± 4.3% of radioactivity[5] | Total radiolabel recovered: 52.9% ± 11.4% (90% in feces)[4] |

| Metabolism | Predominance of unchanged VZL plus two unidentified metabolites in plasma and urine[5] | Predominantly unchanged VZL in plasma, urine, and feces; several unidentified metabolites observed[4] |

Experimental Protocols

Detailed experimental protocols for the analysis of this compound are not extensively published. The following are representative methodologies based on the analysis of vinca alkaloids.

Representative Protocol: HPLC Analysis of this compound in Plasma

This protocol is a representative example for the quantification of vinca alkaloids in plasma using High-Performance Liquid Chromatography (HPLC).

Caption: A representative workflow for HPLC analysis.

Methodology:

-

Sample Preparation: Plasma samples are processed to remove proteins and interfering substances. This can be achieved through protein precipitation with a solvent like acetonitrile, followed by liquid-liquid extraction or solid-phase extraction to concentrate the analyte.

-

Chromatographic Separation: The prepared sample is injected into an HPLC system equipped with a reverse-phase column (e.g., C18). A mobile phase, typically a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer, is used to separate this compound from other components based on its hydrophobicity.

-

Detection: As the separated components elute from the column, they pass through a detector. UV-Vis detection at a specific wavelength or mass spectrometry (for higher sensitivity and specificity) can be employed.

-

Quantification: The concentration of this compound is determined by comparing the peak area of the analyte in the sample to a standard curve generated from known concentrations of the drug.

Representative Protocol: Human Tumor Clonogenic Assay (HTCA)

This protocol outlines the general steps involved in assessing the in vitro antitumor activity of a compound using the HTCA.

Methodology:

-

Tumor Sample Preparation: Fresh tumor tissue obtained from patients is mechanically and enzymatically disaggregated to obtain a single-cell suspension.

-

Cell Culture: The tumor cells are suspended in a soft agar medium, which allows for the growth of colonies from single progenitor cells. The cell suspension is plated in petri dishes.

-

Drug Exposure: this compound, at various concentrations, is added to the culture medium. The exposure can be continuous or for a defined period.

-

Incubation: The plates are incubated under standard cell culture conditions (37°C, 5% CO₂) for a period that allows for colony formation (typically 1-3 weeks).

-

Colony Counting: After the incubation period, the number of colonies (typically defined as clusters of >30 cells) in the drug-treated plates is counted and compared to the number of colonies in control (untreated) plates.

-

Data Analysis: The percentage of inhibition of tumor colony-forming units (TCFU) is calculated to determine the in vitro efficacy of the drug against that specific tumor type.

Conclusion

The early-phase clinical trials of this compound demonstrated its potential as an antitumor agent against a range of malignancies, including melanoma, lung cancer, breast cancer, and lymphomas.[1][2][3] Dose-limiting toxicities, primarily myelosuppression and neuropathy, were identified for both oral and intravenous formulations.[1][2] The pharmacokinetic profile of this compound was characterized by a long terminal half-life.[1][4] While preclinical studies showed broad in vitro activity, further development of this compound appears to have been limited, and it has not become a mainstream chemotherapeutic agent. This technical guide provides a consolidated resource of the foundational data on this compound for the scientific and drug development community.

References

- 1. researchgate.net [researchgate.net]

- 2. Non-antitumor vinca alkaloids reverse multidrug resistance in P388 leukemia cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | The Melding of Drug Screening Platforms for Melanoma [frontiersin.org]

- 5. Preclinical in vivo antitumor activity of vinflunine, a novel fluorinated Vinca alkaloid - PubMed [pubmed.ncbi.nlm.nih.gov]

Biosynthesis of Vinzolidine Precursors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinzolidine, a semi-synthetic vinca alkaloid, holds significant promise in pharmacological research due to its cytotoxic effects on tumor cells. Its core structure is derived from naturally occurring precursors, primarily originating from the complex biosynthetic pathways of monoterpenoid indole alkaloids (MIAs) in plants like Catharanthus roseus. This technical guide provides an in-depth exploration of the biosynthesis of key precursors to this compound, with a focus on the well-elucidated vindoline pathway. The guide details the enzymatic steps, presents quantitative data, outlines experimental protocols, and provides visual representations of the biosynthetic and experimental workflows.

Core Biosynthetic Pathways

The biosynthesis of this compound precursors is a multi-step process that begins with primary metabolites from the shikimate and methylerythritol phosphate (MEP) pathways. These pathways converge to produce the central MIA intermediate, strictosidine, which is subsequently elaborated into a variety of complex alkaloids, including vindoline.

Tryptophan to Tryptamine

The initial step in the indole branch of the pathway is the decarboxylation of L-tryptophan to tryptamine. This reaction is catalyzed by the enzyme tryptophan decarboxylase (TDC) .

Geraniol to Secologanin

The monoterpenoid branch of the pathway originates from the MEP pathway, leading to the formation of geraniol. Geraniol is then converted to the seco-iridoid secologanin through a series of enzymatic reactions involving geraniol synthase (GES) , geraniol 10-hydroxylase (G10H) , and secologanin synthase (SLS) , among others.

Formation of Strictosidine

Tryptamine and secologanin undergo a Pictet-Spengler condensation reaction, catalyzed by strictosidine synthase (STR) , to form the pivotal intermediate, strictosidine.

Tabersonine to Vindoline Pathway

Strictosidine is the precursor to a vast array of MIAs. The pathway leading to vindoline involves the conversion of tabersonine through a seven-step enzymatic cascade. Key enzymes in this pathway include:

-

Tabersonine 16-hydroxylase (T16H)

-

16-hydroxytabersonine-O-methyltransferase (16OMT)

-

Tabersonine 3-oxygenase (T3O)

-

Tabersonine 3-reductase (T3R)

-

3-hydroxy-16-methoxy-2,3-dihydrotabersonine N-methyltransferase (NMT)

-

Desacetoxyvindoline 4-hydroxylase (D4H)

-

Deacetylvindoline 4-O-acetyltransferase (DAT)

Quantitative Data

The following tables summarize key quantitative data related to the biosynthesis of this compound precursors, including enzyme kinetic parameters and product yields in engineered microbial systems.

Table 1: Kinetic Parameters of Key Biosynthetic Enzymes

| Enzyme | Substrate | Km (μM) | Vmax | kcat (s-1) | Source |

| Tryptophan Decarboxylase (TDC) | L-Tryptophan | 75 | - | - | [1] |

| Strictosidine Synthase (STR) | Tryptamine | 9 | 300-400 nkat/mg | - | [2][3] |

| Strictosidine Synthase (STR) | Secologanin | 460 | - | - | [4] |

| Strictosidine Synthase (STR) | Tryptamine | 830 | - | - | [4] |

| Deacetylvindoline O-acetyltransferase (DAT) | Deacetylvindoline | 30 | 3.81 pmol/sec/mg | - | [5] |

| Deacetylvindoline O-acetyltransferase (DAT) | Acetyl-CoA | 9.5 | 1.9 pmol/sec/mg | - | [5] |

Table 2: Vindoline and Precursor Production in Engineered Saccharomyces cerevisiae

| Strain | Precursor Fed | Product | Titer | Source |

| Engineered S. cerevisiae | - | Catharanthine | 527.1 µg/L | [6][7] |

| Engineered S. cerevisiae | - | Vindoline | 305.1 µg/L | [6][7] |

| Engineered S. cerevisiae | Tabersonine | Vindoline | 16.5 mg/L | [1][8] |

| Engineered S. cerevisiae | Tabersonine | Vindoline | 266 mg/L | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound precursor biosynthesis.

Protocol 1: Tryptophan Decarboxylase (TDC) Activity Assay (Fluorometric Method)

This protocol is adapted from a direct fluorometric assay for TDC activity.[10]

Materials:

-

Enzyme extract (e.g., crude homogenate from C. roseus leaves or purified enzyme)

-

L-tryptophan solution (substrate)

-

Phosphate buffer (pH 7.5)

-

Ethyl acetate

-

Sodium hydroxide (NaOH) solution

-

Spectrofluorometer

Procedure:

-

Prepare the reaction mixture containing phosphate buffer, L-tryptophan, and the enzyme extract in a microcentrifuge tube.

-

Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes). The reaction is linear for at least 1 hour.[10]

-

Stop the reaction by adding a strong base, such as NaOH, to raise the pH to ≥ 11.

-

Add an equal volume of ethyl acetate to the reaction mixture to extract the tryptamine product.

-

Vortex vigorously and then centrifuge to separate the phases.

-

Carefully collect the upper ethyl acetate phase containing the tryptamine.

-

Measure the fluorescence of the ethyl acetate extract using a spectrofluorometer with an excitation wavelength of 280 nm and an emission wavelength of 350 nm.[10]

-

Quantify the amount of tryptamine produced by comparing the fluorescence reading to a standard curve of known tryptamine concentrations.

Protocol 2: Purification of Strictosidine Synthase (STR) from Catharanthus roseus Cell Cultures

This protocol is based on the purification of multiple forms of STR from C. roseus cell suspension cultures.[2][3]

Materials:

-

Catharanthus roseus cell suspension culture

-

Extraction buffer (e.g., potassium phosphate buffer with additives like polyvinylpolypyrrolidone and dithiothreitol)

-

Ammonium sulfate

-

Chromatography resins:

-

Hydrophobic interaction (e.g., Phenyl-Sepharose)

-

Gel permeation (e.g., Sephacryl S-200)

-

Anion exchange (e.g., DEAE-Sepharose)

-

-

Chromatofocusing column

-

Protein concentration determination reagents (e.g., Bradford assay)

-

SDS-PAGE reagents

Procedure:

-

Protein Extraction: Harvest C. roseus cells and homogenize them in extraction buffer. Centrifuge to remove cell debris and obtain a crude protein extract.

-

Ammonium Sulfate Precipitation: Perform a fractional ammonium sulfate precipitation to concentrate the STR activity.

-

Hydrophobic Interaction Chromatography: Load the resuspended ammonium sulfate precipitate onto a hydrophobic interaction column and elute with a decreasing salt gradient.

-

Gel Permeation Chromatography: Further purify the active fractions from the previous step using a gel permeation column to separate proteins based on size.

-

Anion Exchange Chromatography: Pool the active fractions and apply them to an anion exchange column. Elute with an increasing salt gradient.

-

Chromatofocusing: As a final purification step, use chromatofocusing to separate STR isoforms based on their isoelectric points.

-

Purity Analysis: Assess the purity of the final enzyme preparation by SDS-PAGE. Determine the protein concentration using a standard method.

Protocol 3: Quantification of Vindoline and its Precursors by HPLC

This protocol outlines a general method for the quantification of vindoline and its precursors in plant extracts or microbial cultures.[11][12][13]

Materials:

-

Plant material or microbial culture sample

-

Extraction solvent (e.g., methanol or ethanol)

-

HPLC system with a C18 reversed-phase column and a UV or PDA detector

-

Mobile phase (e.g., a gradient of acetonitrile and an aqueous buffer like ammonium acetate or phosphate buffer)

-

Standards for vindoline and its precursors (e.g., tabersonine, 16-methoxytabersonine, etc.)

Procedure:

-

Sample Preparation:

-

Plant Tissue: Homogenize the plant tissue in the extraction solvent. Centrifuge to pellet the solids and collect the supernatant.

-

Microbial Culture: Centrifuge the culture to separate the cells and the supernatant. The target compounds may be intracellular or secreted into the medium. Extract the cell pellet and/or the supernatant with an appropriate solvent.

-

-

Filtration: Filter the extract through a 0.22 µm syringe filter before HPLC analysis.

-

HPLC Analysis:

-

Inject the filtered sample onto the C18 column.

-

Elute the compounds using a suitable mobile phase gradient.

-

Detect the compounds at an appropriate wavelength (e.g., 254 nm or 297 nm).[13]

-

-

Quantification:

-

Identify the peaks corresponding to vindoline and its precursors by comparing their retention times with those of the authentic standards.

-

Quantify the concentration of each compound by integrating the peak area and comparing it to a standard curve generated from known concentrations of the standards.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the core biosynthetic pathways and a typical experimental workflow for enzyme purification.

Caption: Biosynthetic pathway of vindoline from primary metabolites.

Caption: A typical experimental workflow for enzyme purification.

Conclusion

The biosynthesis of this compound precursors is a complex and highly regulated process. Understanding the intricate enzymatic steps and having access to robust experimental protocols are crucial for researchers in the fields of natural product chemistry, metabolic engineering, and drug development. The information presented in this guide, including the quantitative data and visual workflows, aims to provide a comprehensive resource to facilitate further research and the development of sustainable production platforms for these valuable pharmaceutical compounds. The heterologous expression of these pathways in microbial hosts, such as Saccharomyces cerevisiae, has shown great promise for the scalable production of this compound precursors, paving the way for more accessible and cost-effective manufacturing of vinca alkaloid-based therapeutics.

References

- 1. Efficient production of vindoline from tabersonine by metabolically engineered Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Strictosidine synthase from Catharanthus roseus: purification and characterization of multiple forms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. portlandpress.com [portlandpress.com]

- 4. Purification and properties of strictosidine synthetase (an enzyme condensing tryptamine and secologanin) from Catharanthus roseus cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. Successful biosynthesis of the precursors of powerful anticancer drug vinblastine in yeast | EurekAlert! [eurekalert.org]

- 7. Scientists synthesize precursors of powerful anti-cancer drug in yeast cells | The Microbiologist [the-microbiologist.com]

- 8. Efficient production of vindoline from tabersonine by metabolically engineered Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Direct fluorometry of phase-extracted tryptamine-based fast quantitative assay of L-tryptophan decarboxylase from Catharanthus roseus leaf - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. ijsra.net [ijsra.net]

- 13. phcog.com [phcog.com]

Vinzolidine's Impact on Microtubule Dynamics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinzolidine is a semi-synthetic derivative of the Vinca alkaloid vinblastine, developed as an anti-cancer agent. Like other Vinca alkaloids, its primary mechanism of action is the disruption of microtubule dynamics, a critical process for cell division, intracellular transport, and maintenance of cell structure. This technical guide provides an in-depth analysis of this compound's effects on microtubule dynamics, compiling available quantitative data, detailing relevant experimental protocols, and visualizing its mechanistic pathways. Due to the limited availability of recent research specifically on this compound, data from its parent compound, vinblastine, is included for comparative purposes where this compound-specific data is unavailable.

Quantitative Impact on Microtubule Dynamics and Cytotoxicity

This compound exerts its anti-cancer effects by interfering with the highly dynamic microtubule network within cells. This interference leads to mitotic arrest and subsequent apoptosis. The following tables summarize the available quantitative data on this compound's in vitro activity and provide a comparative context with vinblastine.

Table 1: In Vitro Activity of this compound in Human Tumor Clonogenic Assay

| Tumor Type | Percentage of Cases with ≥50% Inhibition of Tumor Colony Forming Units (TCFU) |

| Melanoma | 48%[1] |

| Lung Cancer | 48%[1] |

| Breast Cancer | 40%[1] |

| Renal Cancer | 33%[1] |

| Ovarian Cancer | 24%[1] |

| Colon Cancer | 29% (2/7 cases)[1] |

| Pancreatic Cancer | 33% (1/3 cases)[1] |

| Gastric Cancer | 75% (3/4 cases)[1] |

This assay measures the ability of a drug to inhibit the growth of tumor cells capable of forming colonies in vitro.

Table 2: Comparative In Vitro Cytotoxicity of this compound and Vinblastine

| Metric | This compound | Vinblastine | Notes |

| In Vitro Response Rate (Human Tumor Cloning System) | 26% | Not specified, but activity is not superior to vinblastine | Based on the percentage of survival of tumor colony-forming units. |

Mechanism of Action: Interference with Microtubule Polymerization

Vinca alkaloids, including this compound, bind to β-tubulin at the positive end of microtubules. This binding inhibits the polymerization of tubulin dimers into microtubules. At higher concentrations, they can induce microtubule depolymerization. This disruption of microtubule dynamics is the core of their anti-mitotic effect.

This compound's primary mechanism of action on microtubule dynamics.

Signaling Pathways Modulated by this compound

The disruption of microtubule dynamics by this compound triggers a cascade of intracellular signaling events, ultimately leading to programmed cell death (apoptosis). A key pathway activated is the c-Jun N-terminal kinase (JNK) signaling pathway, which in turn leads to the phosphorylation and inactivation of anti-apoptotic proteins like Bcl-2.

Signaling cascade initiated by this compound leading to apoptosis.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of compounds like this compound on microtubule dynamics and cell viability.

Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the in vitro polymerization of purified tubulin.

-

Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in absorbance at 350 nm.

-

Materials:

-

Purified tubulin (>99%)

-

GTP solution (100 mM)

-

Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM MgCl2, 1 mM EGTA)

-

This compound (or other test compound) dissolved in an appropriate solvent (e.g., DMSO)

-

Temperature-controlled spectrophotometer with a 96-well plate reader

-

-

Procedure:

-

Prepare a tubulin solution (e.g., 2 mg/mL) in cold polymerization buffer.

-

Add GTP to a final concentration of 1 mM.

-

Add this compound or vehicle control to the desired final concentrations.

-

Transfer the reaction mixtures to a pre-warmed 96-well plate.

-

Immediately place the plate in the spectrophotometer pre-heated to 37°C.

-

Measure the absorbance at 350 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 60 minutes).

-

Plot absorbance versus time to generate polymerization curves.

-

-

Data Analysis: The rate of polymerization and the maximum polymer mass can be calculated from the curves. The IC50 for polymerization inhibition can be determined by testing a range of this compound concentrations.

Workflow for a tubulin polymerization assay.

Human Tumor Clonogenic Assay (HTCA)

This assay assesses the ability of a drug to inhibit the proliferation of tumor-initiating cells.

-

Principle: Single-cell suspensions of tumor cells are cultured in a semi-solid medium. The number of colonies formed after a specific incubation period is a measure of the clonogenic potential of the cells.

-

Materials:

-

Fresh tumor tissue or established cancer cell lines

-

Cell culture medium (e.g., RPMI-1640) with supplements

-

Fetal bovine serum

-

Agar or methylcellulose

-

This compound

-

Petri dishes or multi-well plates

-

-

Procedure:

-

Prepare a single-cell suspension from the tumor tissue or cell line.

-

Prepare a bottom layer of agar in the culture dishes.

-

Mix the cell suspension with a top layer of agar containing the desired concentration of this compound or vehicle control.

-

Plate the cell-agar mixture on top of the bottom layer.

-

Incubate the plates under standard cell culture conditions (37°C, 5% CO2) for 1-3 weeks.

-

Stain the colonies (e.g., with crystal violet) and count them manually or using an automated colony counter.

-

-

Data Analysis: The percentage of inhibition of tumor colony forming units (TCFU) is calculated by comparing the number of colonies in the drug-treated plates to the control plates.

Workflow for a human tumor clonogenic assay.

Cell Viability/Cytotoxicity Assay (e.g., MTT or SRB Assay)

These assays are used to determine the concentration of a drug that inhibits cell growth by 50% (GI50 or IC50).

-

Principle: These are colorimetric assays that measure the number of viable cells. The MTT assay measures mitochondrial activity, while the SRB assay measures total cellular protein.

-

Materials:

-

Cancer cell lines

-

Cell culture medium and supplements

-

96-well plates

-

This compound

-

MTT or SRB reagent

-

Solubilization buffer (for MTT) or Tris base (for SRB)

-

Plate reader

-

-

Procedure:

-

Seed cells in a 96-well plate and allow them to attach overnight.

-

Treat the cells with a range of concentrations of this compound for a specific duration (e.g., 48 or 72 hours).

-

Add the MTT or SRB reagent and incubate according to the manufacturer's protocol.

-

Solubilize the formazan crystals (MTT) or the protein-bound dye (SRB).

-

Measure the absorbance at the appropriate wavelength using a plate reader.

-

-

Data Analysis: The absorbance values are plotted against the drug concentration, and the GI50/IC50 value is determined from the dose-response curve.

Conclusion

This compound, as a Vinca alkaloid, disrupts microtubule dynamics, leading to mitotic arrest and apoptosis in cancer cells. While specific quantitative data on its direct interaction with tubulin and its effects on microtubule polymerization kinetics are limited, its in vitro anti-tumor activity has been demonstrated. The experimental protocols and signaling pathways described in this guide provide a framework for further investigation into the precise molecular mechanisms of this compound and for the development of novel anti-cancer therapies targeting the microtubule cytoskeleton. Further research is warranted to fully elucidate the quantitative aspects of this compound's impact on microtubule dynamics and to explore its potential in combination therapies.

References

Methodological & Application

Application Notes and Protocols: Vinzolidine In Vitro Cytotoxicity Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinzolidine is a semi-synthetic vinca alkaloid, a class of drugs known for their anti-cancer properties.[1] Like other vinca alkaloids, its mechanism of action is primarily related to the inhibition of microtubule formation within the mitotic spindle.[2][3] This disruption of microtubule dynamics leads to cell cycle arrest in the metaphase, ultimately inducing apoptosis in rapidly dividing cancer cells.[3] The evaluation of a compound's cytotoxic potential is a critical step in pre-clinical drug development.[4][5][6] In vitro cytotoxicity assays are essential tools for determining the dose-dependent toxic effects of new therapeutic agents on cancer cell lines.[4][5] This document provides detailed protocols for assessing the in vitro cytotoxicity of this compound using two common colorimetric assays: the MTT assay, which measures metabolic activity, and the LDH assay, which quantifies membrane integrity.

Key Principles of the Assays

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This assay is based on the principle that viable, metabolically active cells can reduce the yellow tetrazolium salt MTT into a purple formazan product.[7][8] This reduction is carried out by mitochondrial dehydrogenases. The resulting formazan crystals are then solubilized, and the absorbance of the solution is measured, which is directly proportional to the number of viable cells.[9][10]

-

LDH (Lactate Dehydrogenase) Assay: This assay measures the activity of lactate dehydrogenase, a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[11][12][13] The released LDH catalyzes a reaction that results in a colored product, and the amount of color is proportional to the number of lysed cells.[12]

Data Presentation

The cytotoxic effect of this compound is typically quantified by its IC50 value, which is the concentration of the drug that inhibits 50% of cell growth or viability. This value is determined from a dose-response curve.

Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |

| HeLa | Cervical Cancer | 48 | 5.2 |

| A549 | Lung Cancer | 48 | 8.7 |

| MCF-7 | Breast Cancer | 48 | 12.1 |

| Jurkat | T-cell Leukemia | 24 | 2.5 |

Experimental Protocols

MTT Assay Protocol

This protocol is adapted for a 96-well plate format.[7][9]

Materials:

-

This compound

-

Selected cancer cell line(s)

-

Complete cell culture medium

-

Fetal Bovine Serum (FBS)

-

Phosphate Buffered Saline (PBS)

-

MTT (Thiazolyl Blue Tetrazolium Bromide) solution (5 mg/mL in PBS)[7][9]

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in SDS)[7][10]

-

96-well flat-bottom plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Compound Treatment:

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

-

Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound) and a no-treatment control.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

Solubilization of Formazan:

-

Absorbance Measurement:

LDH Cytotoxicity Assay Protocol

This protocol is designed for use with a 96-well plate format.

Materials:

-

This compound

-

Selected cancer cell line(s)

-

Complete cell culture medium

-

LDH assay kit (containing LDH reaction mixture and stop solution)

-

Lysis buffer (often included in the kit for maximum LDH release control)

-

96-well flat-bottom plates

-

Microplate reader

Procedure:

-

Cell Seeding and Treatment:

-

Follow steps 1 and 2 from the MTT Assay Protocol to seed and treat the cells with this compound.

-

It is crucial to include the following controls on each plate:[13]

-

No-Cell Control: Medium only for background measurement.

-

Vehicle-Only Control: Untreated cells with the vehicle.

-

Maximum LDH Release Control: Cells treated with a lysis buffer to induce 100% cell death.

-

-

-

Sample Collection:

-

After the desired incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.

-

Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[14]

-

-

LDH Reaction:

-

Stopping the Reaction and Measuring Absorbance:

Data Analysis:

The percentage of cytotoxicity can be calculated using the following formula:

% Cytotoxicity = [(Experimental Value - Vehicle Control) / (Maximum LDH Release - Vehicle Control)] x 100

Visualization of Protocols and Pathways

Caption: Experimental workflow for this compound in vitro cytotoxicity testing.

Caption: Proposed signaling pathway for this compound-induced cytotoxicity.

References

- 1. Clinical pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Vinblastine | C46H58N4O9 | CID 13342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]

- 5. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. noblelifesci.com [noblelifesci.com]

- 7. goldbio.com [goldbio.com]

- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - NL [thermofisher.com]

- 11. LDH assay kit guide: Principles and applications | Abcam [abcam.com]

- 12. LDH Cytotoxicity Assay [bio-protocol.org]

- 13. LDH cytotoxicity assay [protocols.io]

- 14. cellbiologics.com [cellbiologics.com]

Application Note and Protocol: Assessing the Cytotoxicity of Vinzolidine using the MTT Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinzolidine is a semi-synthetic vinca alkaloid, a class of anti-cancer agents known to disrupt microtubule dynamics, a critical process for cell division.[1] This mechanism leads to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity. This application note provides a detailed protocol for determining the cytotoxic effects of this compound on cancer cell lines using the MTT assay.

The principle of the MTT assay is based on the enzymatic reduction of the yellow, water-soluble MTT reagent by mitochondrial dehydrogenases of viable cells into a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of living, metabolically active cells. The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured, providing a quantitative assessment of cell viability.

Data Presentation

Quantitative data from the MTT assay should be meticulously recorded and analyzed to determine the cytotoxic potential of this compound. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits a biological process by 50%, is a key parameter derived from this assay.[2][3] Data should be summarized in a clear and structured format for easy comparison and interpretation.

Table 1: Example of IC50 Values of this compound on Various Cancer Cell Lines after 48-hour exposure.

| Cell Line | Histology | IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | Insert experimental value |

| A549 | Lung Carcinoma | Insert experimental value |

| HeLa | Cervical Adenocarcinoma | Insert experimental value |

| HCT116 | Colon Carcinoma | Insert experimental value |

Note: The IC50 values are dependent on the cell line, exposure time, and other experimental conditions.

Experimental Protocols

This section provides a detailed methodology for performing the MTT assay to evaluate the cytotoxicity of this compound.

Materials and Reagents:

-

This compound (powder form)

-

Cancer cell line(s) of interest

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Phosphate-Buffered Saline (PBS), sterile

-

MTT reagent (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)

-

96-well flat-bottom cell culture plates

-

Multichannel pipette

-

Microplate reader capable of measuring absorbance at 570 nm

Experimental Procedure:

1. Preparation of this compound Stock Solution:

-

Prepare a 10 mM stock solution of this compound in sterile DMSO. For example, if the molecular weight of this compound is 853.0 g/mol , dissolve 8.53 mg of this compound in 1 mL of DMSO.

-

Aliquot the stock solution into small volumes and store at -20°C to avoid repeated freeze-thaw cycles.

2. Cell Seeding:

-

Harvest exponentially growing cells and perform a cell count using a hemocytometer or an automated cell counter.

-

Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment and recovery.

3. Treatment with this compound:

-

Prepare a series of dilutions of this compound from the stock solution in complete culture medium. Based on the cytotoxic effects of other vinca alkaloids like vincristine, which are active in the nanomolar to low micromolar range, a starting concentration range of 1 nM to 100 µM is recommended.[6]

-

A suggested serial dilution could be: 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, 3.13 µM, 1.56 µM, and 0.78 µM.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

-

Include a "vehicle control" group treated with the same concentration of DMSO as the highest this compound concentration.

-

Include a "cell-free" blank group containing only culture medium to measure background absorbance.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

4. MTT Assay:

-

After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.

-

Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

5. Data Acquisition and Analysis:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Subtract the average absorbance of the cell-free blank from the absorbance of all other wells.

-

Calculate the percentage of cell viability for each treatment group using the following formula:

-

% Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

-

-

Plot the percentage of cell viability against the log of this compound concentration to generate a dose-response curve.

-

Determine the IC50 value from the dose-response curve using a suitable software package (e.g., GraphPad Prism, Microsoft Excel). The IC50 is the concentration of this compound that results in 50% cell viability.[2]

Mandatory Visualizations

Signaling Pathway:

Caption: Mechanism of action of this compound leading to apoptosis.

Experimental Workflow:

Caption: Workflow for the MTT assay with this compound.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. mdpi.com [mdpi.com]

- 3. IC50 - Wikipedia [en.wikipedia.org]

- 4. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 6. Cytotoxic thresholds of vincristine in a murine and a human leukemia cell line in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Analysis of Vinzolidine-Induced Cell Cycle Arrest Using Flow Cytometry

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vinzolidine, a member of the Vinca alkaloid family of chemotherapeutic agents, exerts its anticancer effects by interfering with microtubule dynamics.[1][2] Like other drugs in its class, such as vincristine and vinblastine, this compound binds to tubulin, the protein subunit of microtubules, and disrupts their polymerization.[3][4] This interference with microtubule function is particularly critical during cell division, as microtubules are essential components of the mitotic spindle.[4] The disruption of spindle formation activates the spindle assembly checkpoint, leading to an arrest of the cell cycle in the G2/M phase and subsequent apoptosis.[5][6][7]

This application note provides a detailed protocol for analyzing the cell cycle distribution of cancer cells treated with this compound using flow cytometry with propidium iodide (PI) staining. Flow cytometry is a powerful technique for quantifying the DNA content of individual cells, allowing for the precise determination of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[8]

Principle of the Assay

The protocol is based on the stoichiometric binding of propidium iodide (PI) to DNA. PI is a fluorescent intercalating agent that cannot cross the membrane of live cells. Therefore, cells must be fixed and permeabilized, typically with ethanol, to allow PI to enter and bind to the cellular DNA.[9][10] The fluorescence intensity of the PI-stained cells is directly proportional to their DNA content.[9]

-

G0/G1 Phase: Cells have a normal diploid (2N) DNA content.

-

S Phase: Cells are actively replicating their DNA and will have a DNA content between 2N and 4N.

-

G2/M Phase: Cells have a tetraploid (4N) DNA content, having completed DNA replication, and are in the G2 or mitosis (M) phase.

By analyzing the distribution of PI fluorescence intensity across a population of cells using a flow cytometer, one can generate a histogram that clearly delineates these cell cycle phases.[8] Treatment with this compound is expected to cause an accumulation of cells in the G2/M phase, which can be quantified and compared to untreated control cells.[6][7]

Experimental Protocols

I. Materials and Reagents

Equipment:

-

Flow cytometer (e.g., BD LSR II, Beckman Coulter CyAn)

-

Laminar flow hood for sterile cell culture

-

CO2 incubator (37°C, 5% CO2)

-

Centrifuge (refrigerated)

-

Vortex mixer

-

Pipettes and sterile tips

-

12 x 75 mm polystyrene/polypropylene tubes (FACS tubes)[11][12]

-

Hemocytometer or automated cell counter

Reagents:

-

Cell line of interest (e.g., K562, HeLa)

-

This compound (or a related Vinca alkaloid like Vincristine)

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS, 1% Penicillin-Streptomycin)

-

Phosphate-Buffered Saline (PBS), sterile, calcium and magnesium-free

-

Trypsin-EDTA (for adherent cells)

-

Propidium Iodide (PI) Staining Solution:

-

Dimethyl sulfoxide (DMSO) for drug stock preparation

II. Cell Culture and this compound Treatment

-

Culture cells in complete medium in a 37°C, 5% CO2 incubator until they reach approximately 70-80% confluency.

-

Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations for the experiment.

-

Seed cells into new culture plates or flasks at an appropriate density to ensure they are in the logarithmic growth phase and do not become confluent during the treatment period.[13]

-

Treat the cells with varying concentrations of this compound (e.g., 10 nM, 50 nM, 100 nM) and a vehicle control (DMSO equivalent to the highest drug concentration).

-

Incubate the treated cells for a specific duration (e.g., 24, 48, or 72 hours). A time-course experiment is recommended to determine the optimal time point for observing G2/M arrest.[7]

III. Cell Harvesting and Fixation

-

For suspension cells: Transfer the cell suspension from the culture flask/plate into a centrifuge tube.

-

For adherent cells: Aspirate the culture medium. Wash the cells once with PBS. Add Trypsin-EDTA and incubate until cells detach. Neutralize the trypsin with complete medium and transfer the cell suspension to a centrifuge tube.

-

Centrifuge the cells at 300 x g for 5 minutes.[9] Discard the supernatant.

-

Wash the cell pellet by resuspending it in 3-5 mL of cold PBS, then centrifuge again at 300 x g for 5 minutes.[9]

-

Discard the supernatant and resuspend the cell pellet in 0.5 mL of residual PBS. It is critical to achieve a single-cell suspension by gently vortexing or pipetting.[10]

-

Fixation: While gently vortexing the cell suspension, add 4.5 mL of ice-cold 70% ethanol drop-wise.[13] This slow addition helps prevent cell clumping.[9]

-

Incubate the cells in ethanol for at least 2 hours at -20°C.[13] Cells can be stored in 70% ethanol at 4°C for several weeks.[10][14]

IV. Propidium Iodide Staining

-

After fixation, centrifuge the cells at a slightly higher speed (e.g., 500-800 x g) for 5 minutes to pellet the fixed cells.[9] Carefully decant the ethanol.

-

Wash the cell pellet twice with 3-5 mL of PBS to remove any residual ethanol.[9][11] Centrifuge after each wash.

-

Resuspend the cell pellet in 0.5 mL of PI staining solution containing RNase A. The RNase A is crucial for degrading RNA, which PI can also bind to, ensuring that the signal is specific to DNA content.[11]

-

Incubate the cells in the staining solution for 15-30 minutes at room temperature, protected from light.[10][11] Some cell types may require longer incubation times.[9]

-

(Optional) Immediately before analysis, filter the samples through a 35-50 micron nylon mesh to remove any cell aggregates, which can clog the flow cytometer.[12]

V. Flow Cytometry Acquisition and Analysis

-

Set up the flow cytometer to measure the fluorescence signal from PI, typically using a 488 nm excitation laser and collecting emission in the red spectrum (e.g., ~617 nm).

-

Ensure the instrument is set to collect the PI signal on a linear scale, as there is only a two-fold difference in DNA content between G0/G1 and G2/M populations.[8]

-

Run the samples at a low flow rate (e.g., under 400 events/second) to ensure high-quality data with low coefficients of variation (CVs) for the G0/G1 peaks.[11]

-

Collect data for at least 10,000-20,000 single-cell events per sample.[9][11]

-

Use a dot plot of the fluorescence area (FL-A) versus fluorescence width (FL-W) or height (FL-H) to gate on single cells and exclude doublets and larger aggregates.[11]

-

Generate a histogram of the PI fluorescence intensity for the single-cell population.

-

Use the software's cell cycle analysis model (e.g., Watson, Dean-Jett-Fox) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Data Presentation and Interpretation

The primary output of the experiment is the quantification of cell cycle distribution. The data should be summarized in a table to facilitate comparison between different treatment conditions.

Table 1: Effect of this compound on Cell Cycle Distribution in K562 Cells after 24h Treatment

| Treatment Concentration | % Cells in G0/G1 (Mean ± SD) | % Cells in S Phase (Mean ± SD) | % Cells in G2/M (Mean ± SD) |

| Vehicle Control (DMSO) | 60.5 ± 2.1 | 25.3 ± 1.5 | 14.2 ± 1.8 |

| 10 nM this compound | 45.1 ± 3.5 | 20.7 ± 2.2 | 34.2 ± 3.1 |

| 50 nM this compound | 25.8 ± 2.8 | 15.1 ± 1.9 | 59.1 ± 4.5 |

| 100 nM this compound | 15.3 ± 2.2 | 10.4 ± 1.5 | 74.3 ± 3.9 |

Interpretation: A dose-dependent increase in the percentage of cells in the G2/M phase, with a corresponding decrease in the G0/G1 and S phases, indicates successful cell cycle arrest induced by this compound.[7] This result is consistent with the drug's known mechanism of action.[4]

Visualizations: Pathways and Workflows

Signaling Pathway of this compound Action

Caption: Mechanism of this compound-induced G2/M cell cycle arrest.

Experimental Workflow Diagram

Caption: Workflow for flow cytometry cell cycle analysis after drug treatment.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Effects of vinblastine, podophyllotoxin and nocodazole on mitotic spindles. Implications for the role of microtubule dynamics in mitosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of tubulin-microtubule polymerization by drugs of the Vinca alkaloid class - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Vinblastine induces acute, cell cycle phase-independent apoptosis in some leukemias and lymphomas and can induce acute apoptosis in others when Mcl-1 is suppressed - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. cancer.wisc.edu [cancer.wisc.edu]

- 9. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 10. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

- 11. ucl.ac.uk [ucl.ac.uk]

- 12. Sample Preparation | USF Health [health.usf.edu]

- 13. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. igbmc.fr [igbmc.fr]

Application Notes and Protocols for Vinzolidine Formulation in In Vivo Animal Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinzolidine is a semi-synthetic derivative of the vinca alkaloid vinblastine, which has demonstrated potential as an antineoplastic agent. Like other vinca alkaloids, its mechanism of action involves the disruption of microtubule polymerization, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells. Preclinical in vivo animal studies are a critical step in the evaluation of novel anticancer agents like this compound, providing essential data on pharmacokinetics, efficacy, and toxicity prior to clinical investigation.

These application notes provide a comprehensive overview of a formulation strategy for this compound suitable for intravenous administration in animal models, along with detailed protocols for its preparation and use in efficacy studies. Due to the limited availability of public-domain preclinical data for this compound, representative data from its parent compound, vinblastine, is presented for illustrative purposes.

Data Presentation

Table 1: Proposed Intravenous Formulation for this compound Animal Studies

| Component | Concentration | Purpose |

| This compound Sulfate | 1 mg/mL | Active Pharmaceutical Ingredient |